Cas no 2228660-89-5 (2-(chloromethyl)prop-2-en-1-ylcyclopentane)

2-(クロロメチル)プロプ-2-エン-1-イルシクロペンタンは、反応性の高い有機中間体であり、特にアルキル化反応や架橋反応において有用なビルディングブロックとして機能します。分子内にクロロメチル基とアルケン官能基を併せ持つため、選択的な化学修飾が可能です。シクロペンタン骨格の立体効果により、反応の位置選択性を制御できる点が特徴です。有機合成において高分子材料や医薬品中間体の製造に応用可能で、高い反応収率と安定性を兼ね備えています。取り扱い時は適切な保護具の使用が推奨されます。

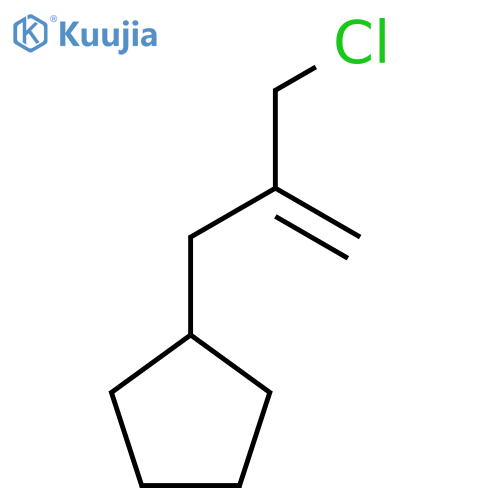

2228660-89-5 structure

商品名:2-(chloromethyl)prop-2-en-1-ylcyclopentane

2-(chloromethyl)prop-2-en-1-ylcyclopentane 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)prop-2-en-1-ylcyclopentane

- 2228660-89-5

- EN300-1975923

- [2-(chloromethyl)prop-2-en-1-yl]cyclopentane

-

- インチ: 1S/C9H15Cl/c1-8(7-10)6-9-4-2-3-5-9/h9H,1-7H2

- InChIKey: SRZNPIZXWPTPEF-UHFFFAOYSA-N

- ほほえんだ: ClCC(=C)CC1CCCC1

計算された属性

- せいみつぶんしりょう: 158.0862282g/mol

- どういたいしつりょう: 158.0862282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0Ų

2-(chloromethyl)prop-2-en-1-ylcyclopentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1975923-0.5g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-0.05g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-1g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-5.0g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1975923-0.25g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-2.5g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-10g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-5g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-0.1g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1975923-10.0g |

[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |

2228660-89-5 | 10g |

$4236.0 | 2023-06-03 |

2-(chloromethyl)prop-2-en-1-ylcyclopentane 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2228660-89-5 (2-(chloromethyl)prop-2-en-1-ylcyclopentane) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量